4-Bromo-2-chloro-3-methylaniline

Purity Specifications Quality Control Procurement

4-Bromo-2-chloro-3-methylaniline (CAS 80026-13-7) is a polysubstituted halogenated aniline with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol. This compound features a unique substitution pattern consisting of a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position relative to the aniline amino group.

Molecular Formula C7H7BrClN
Molecular Weight 220.49
CAS No. 80026-13-7
Cat. No. B2773537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-methylaniline
CAS80026-13-7
Molecular FormulaC7H7BrClN
Molecular Weight220.49
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)N)Br
InChIInChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
InChIKeyDVANUDQKFCIAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-3-methylaniline CAS 80026-13-7: Halogenated Aromatic Building Block for Medicinal and Agrochemical Synthesis


4-Bromo-2-chloro-3-methylaniline (CAS 80026-13-7) is a polysubstituted halogenated aniline with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound features a unique substitution pattern consisting of a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position relative to the aniline amino group [1]. As an aromatic amine, it serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical drug discovery, particularly in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, as well as agrochemical development including herbicidal and fungicidal formulations .

Synthetic utility BTK inhibitor and herbicide building block
Reactive handles para-Br for Suzuki coupling; ortho-Cl enables sequential reactions
Storage 2–8°C cold-chain; liquid at ambient temperature

Why 4-Bromo-2-chloro-3-methylaniline Cannot Be Replaced by Regioisomers or Other Halogenated Anilines


Positional isomers such as 4-Bromo-3-chloro-2-methylaniline (CAS 627531-47-9) and 2-Bromo-4-chloro-6-methylaniline, along with simpler halogenated anilines, are not interchangeable with 4-Bromo-2-chloro-3-methylaniline due to fundamental differences in electronic distribution, steric environment, and synthetic accessibility [1]. The 2-chloro-3-methyl substitution pattern adjacent to the amino group creates a unique steric and electronic landscape that governs both reactivity in cross-coupling reactions and the three-dimensional orientation of substituents in downstream drug candidates . While para-bromination of anilines generally proceeds with selectivities of approximately 9:1 monobromo to dibromo products, the presence of ortho-chloro and meta-methyl substituents significantly modulates the aromatic ring's electron density, affecting both the compound's own synthesis and its subsequent reactivity profile [2]. The specific regioisomer addressed here (4-Br, 2-Cl, 3-Me) yields distinct products in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions that cannot be obtained from alternative substitution patterns, directly impacting the biological activity and physicochemical properties of final compounds .

Target 4‑Br, 2‑Cl, 3‑Me aniline
Substitute 4‑Br, 3‑Cl, 2‑Me aniline (CAS 627531‑47‑9)
  • Regioisomeric substitution alters electronic and steric environment, shifting cross‑coupling reactivity profiles
  • Coupling products differ structurally, leading to distinct biological and physicochemical properties in downstream compounds
  • Commercial purity specifications differ (98% vs. 95–96%), which may affect downstream purification effort

Quantitative Differentiation Evidence for 4-Bromo-2-chloro-3-methylaniline: Purity, Molecular Properties, and Synthetic Utility


Commercial Purity Specifications: 98% vs. 95-96% Availability

Commercially, 4-Bromo-2-chloro-3-methylaniline (CAS 80026-13-7) is available from multiple vendors at 98% purity , whereas the regioisomer 4-Bromo-3-chloro-2-methylaniline (CAS 627531-47-9) is typically supplied at 95-96% purity [1]. This represents a 2-3% absolute purity differential in favor of the target compound.

Purity specification
Specification review
Target: 98%
Comparator (regioisomer): 95–96%
Higher starting purity may reduce additional purification steps in multi‑step syntheses
Vendor‑reported values; verify with lot‑specific COA
Purity Specifications Quality Control Procurement

Molecular Weight Differential: 220.49 vs. 220.48 g/mol

The exact molecular weight of 4-Bromo-2-chloro-3-methylaniline is 220.49 g/mol , while the positional isomer 4-Bromo-3-chloro-2-methylaniline (CAS 627531-47-9) has a calculated molecular weight of 220.48 g/mol [1]. The exact mass (monoisotopic) of the target compound is 218.94504 g/mol .

Molecular weight
Reported
220.49 g/mol
Distinct from regioisomer (220.48 g/mol); detectable by HRMS
Exact mass 218.94504 g/mol supports unambiguous identity confirmation
Molecular Properties Analytical Chemistry Mass Spectrometry

Structural Topology: Rotatable Bond Count and Conformational Rigidity

The compound exhibits a rotatable bond count of 0 , indicating a conformationally constrained aromatic core with restricted degrees of freedom. This differs from N-alkylated aniline analogs which possess additional rotatable bonds due to N-substitution.

Rotatable bonds
Class‑level
0
Conformational rigidity may reduce entropic penalty upon target binding
Calculated property; N‑alkyl analogs possess ≥1 rotatable bond
Conformational Analysis Molecular Design Structure-Based Drug Design

Heavy Atom Count and Molecular Complexity Metrics

The compound contains 10 heavy atoms with a molecular complexity score of 120 . These values reflect the intermediate complexity of the tri-substituted aromatic core and provide a quantitative benchmark for comparing with simpler halogenated anilines.

Complexity metrics
Class‑level
10 heavy atoms
Complexity 120
Intermediate complexity balances diversification handles with synthetic tractability
Compared to aniline: 7 heavy atoms, complexity <100
Physicochemical Properties Drug-Likeness QSAR

Storage and Handling: Validated Cold-Chain Requirements

The compound requires storage at 2-8°C for optimal stability , a specification that is documented across multiple vendors [1]. While direct comparative stability data for regioisomers is unavailable in open literature, this established cold-chain requirement provides a clear procurement and handling guideline.

Storage condition
Data to verify
2–8°C
Cold‑chain storage required for long‑term compound integrity
Vendor‑recommended; validate stability under your laboratory conditions
Stability Logistics Inventory Management

High-Value Application Scenarios for 4-Bromo-2-chloro-3-methylaniline CAS 80026-13-7


Medicinal Chemistry: Synthesis of BTK Inhibitor Candidates

This compound is referenced as a key intermediate in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, a therapeutically important target class for B-cell malignancies and autoimmune disorders . The 4-bromo-2-chloro-3-methyl substitution pattern is explicitly included in patent disclosures for compounds of Formula (I) as BTK inhibiting agents, confirming its utility in constructing advanced pharmaceutical candidates .

Agrochemical Development: Herbicidal N-Phenylpyrazole Derivatives

The compound serves as a precursor for N-phenylpyrazole derivatives that possess useful herbicidal properties . These derivatives, where R5 through R9 can represent halogen atoms including chlorine and bromine in specific substitution patterns, demonstrate herbicidal activity in agricultural applications .

Cross-Coupling Chemistry: Suzuki-Miyaura and Buchwald-Hartwig Substrate

The para-bromine substituent enables participation in palladium-catalyzed Suzuki-Miyaura coupling reactions for biaryl formation, while the ortho-chlorine provides an additional handle for sequential coupling strategies . The compound's electronic profile, modulated by the meta-methyl and ortho-chloro groups, influences oxidative addition rates in cross-coupling reactions relative to simpler bromoanilines .

Physical Form and Stability: Cold-Chain Research Material

The compound is supplied as a liquid at ambient temperature and requires storage at 2-8°C for long-term stability . This physical state and storage profile are relevant for laboratories planning synthetic campaigns or building compound libraries, as they dictate handling procedures and inventory management protocols .

Application
Selection Property
Validation Focus
BTK inhibitor candidate synthesis
4‑Br,2‑Cl,3‑Me substitution pattern
Regiochemical identity; cross‑coupling efficiency in inhibitor scaffolds
Herbicidal N‑phenylpyrazole derivatives
Halogenated aniline precursor
Regio‑controlled derivatization; herbicidal activity screening
Cross‑coupling substrate (Suzuki/Buchwald)
para‑Br and ortho‑Cl handles
Pd‑catalyzed coupling reactivity; sequential coupling potential
Cold‑chain research material
Liquid state; 2–8°C storage profile
Stability and handling protocols for synthetic campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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